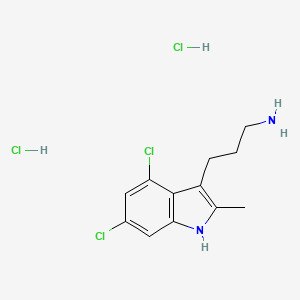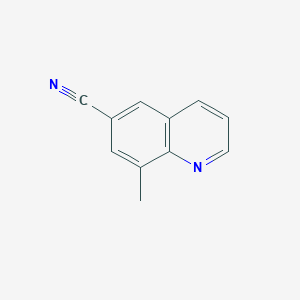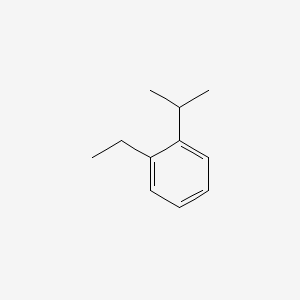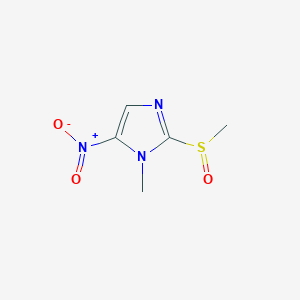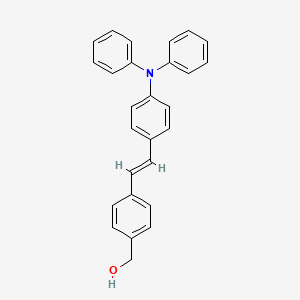
(4-(4-(Diphenylamino)styryl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-(Diphenylamino)styryl)phenyl)methanol is an organic compound with the molecular formula C25H21NO. It is a derivative of triphenylamine and is known for its applications in various fields such as organic electronics and photonics. The compound features a methanol group attached to a phenyl ring, which is further connected to a diphenylamino group through a styryl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Diphenylamino)styryl)phenyl)methanol typically involves the reduction of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in a mixture of ethanol and chloroform at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours, followed by extraction and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-(Diphenylamino)styryl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of the aldehyde group to an alcohol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
(4-(4-(Diphenylamino)styryl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of (4-(4-(Diphenylamino)styryl)phenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. In biological systems, it can interact with cellular components, potentially serving as a fluorescent marker for imaging purposes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylamine: A parent compound with similar electronic properties.
(4-(Diphenylamino)phenyl)methanol: A structurally related compound with a simpler molecular structure.
(4-(Dimethylamino)styryl)phenyl)methanol: A compound with a dimethylamino group instead of a diphenylamino group.
Uniqueness
(4-(4-(Diphenylamino)styryl)phenyl)methanol is unique due to its combination of a diphenylamino group and a styryl linkage, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propiedades
Fórmula molecular |
C27H23NO |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+ |
Clave InChI |
VZRHKSPBQNPLGB-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


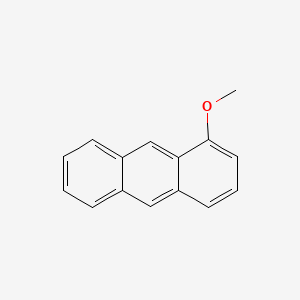
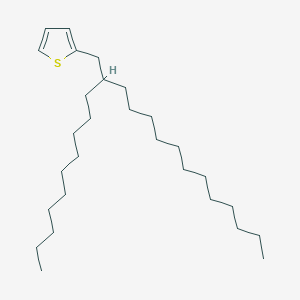

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
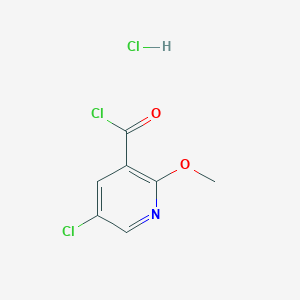
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
